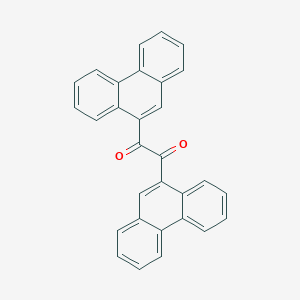
N-(4-bromophenyl)-N-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(4-bromophenyl)-N-methylbenzenesulfonamide, also known as N-(4-bromophenyl) methanesulfonamide or NBS, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. NBS is a sulfonamide derivative that has been used as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of NBS involves the formation of a bromonium ion intermediate, which reacts with nucleophilic species such as water, alcohols, and amines. The bromonium ion intermediate is highly reactive and can be attacked by various nucleophiles, leading to the formation of a brominated product.
Biochemical and Physiological Effects
NBS has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, anti-inflammatory, and antiviral properties. NBS has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
NBS has several advantages for lab experiments, including its high reactivity, selectivity, and ease of use. It can be used in a wide range of organic synthesis reactions and has been shown to be effective in the synthesis of various biologically active compounds. However, NBS has some limitations, including its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of NBS in scientific research. One area of interest is the development of new synthetic routes for the production of NBS and its derivatives. Another area of interest is the investigation of the biological activity of NBS and its potential use as a therapeutic agent. Additionally, the use of NBS in the synthesis of novel materials and nanomaterials is an area of active research.
Wissenschaftliche Forschungsanwendungen
NBS has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It is commonly used as a reagent in organic synthesis reactions to introduce a bromine atom into an aromatic ring. NBS has also been used in the synthesis of various pharmaceuticals and biologically active compounds.
Eigenschaften
Produktname |
N-(4-bromophenyl)-N-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H12BrNO2S |
Molekulargewicht |
326.21 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-15(12-9-7-11(14)8-10-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
JKLMAGGEABBUOO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)







![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)


![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)